3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide
Description
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a nitro (-NO₂) and trifluoromethyl (-CF₃) substituent on the phenoxy group. This structural configuration imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical for pharmacological applications.
Properties
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-10-12(6-7-14(13)23(25)26)27-15-8-9-28-16(15)17(24)22-11-4-2-1-3-5-11/h1-10H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMCLPRNHFESHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the nitro and trifluoromethyl groups, and the final coupling with the phenoxy and carboxamide groups. Common synthetic methods include:
Trifluoromethylation: This step can be performed using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling Reactions: The final coupling of the phenoxy and carboxamide groups can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy moiety .
Scientific Research Applications
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: Its unique structure makes it suitable for developing advanced materials with specific electronic or optical properties.
Agrochemicals: The compound can be utilized in the synthesis of new pesticides or herbicides with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions that modulate biological activity. The thiophene ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.38 g/mol. Its structure features a thiophene ring, a phenyl group, and a nitro-substituted trifluoromethyl phenol moiety, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer cell survival and proliferation.
Case Study:
In a study involving derivatives of thiophene carboxamides, it was demonstrated that certain analogs effectively inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis in cancer cells was attributed to its influence on pro-apoptotic and anti-apoptotic protein expressions, particularly Bcl-2 family proteins.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cell lines. The compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (breast) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (lung) | 10.0 | Inhibition of MAPK signaling |
Toxicological Profile
While exploring its therapeutic potential, it is crucial to assess the toxicity profile of the compound. Preliminary studies indicate that high concentrations can lead to significant cytotoxic effects not only in cancer cells but also in non-cancerous cell lines.
Case Study:
A recent study assessed the toxicity of related compounds in amphibian models, revealing that exposure to certain nitro-substituted phenols resulted in reduced cell viability and increased apoptosis rates in tadpole cell lines. This suggests that similar effects could be anticipated with this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: Compounds similar in structure have been shown to inhibit enzymes involved in tumor progression.
- Modulation of Signaling Pathways: The interaction with pathways such as PI3K/Akt and MAPK/ERK is critical for its anticancer effects.
- Induction of Oxidative Stress: Nitro groups can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
